(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

This pyrrolidine-based building block is essential for medicinal chemistry programs targeting ACC and BTK kinases. Its unique combination of a 3-chloropyridin-4-yl ether, a pyrrolidine spacer, and a pyrimidin-2-yl methanone amide creates a canonical hinge-binding motif. SAR data from patent literature (e.g., US 8,962,641) confirms that even minor modifications to these structural features can shift IC₅₀ values by orders of magnitude, making procurement of the exact compound critical for reproducing SAR trends and ensuring fidelity in lead optimization campaigns. With a favorable lead-like profile (MW 304.73 g/mol, ClogP ≈ 1.8, TPSA ≈ 69.2 Ų), this scaffold is ideal for property-guided optimization, particularly where maintaining low lipophilicity is crucial to avoid promiscuous binding. Secure this specific chemotype to build focused libraries and systematically explore halogen bonding interactions in your structure-based drug design workflows.

Molecular Formula C14H13ClN4O2
Molecular Weight 304.73
CAS No. 2034315-42-7
Cat. No. B2621205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
CAS2034315-42-7
Molecular FormulaC14H13ClN4O2
Molecular Weight304.73
Structural Identifiers
SMILESC1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=CC=N3
InChIInChI=1S/C14H13ClN4O2/c15-11-8-16-6-2-12(11)21-10-3-7-19(9-10)14(20)13-17-4-1-5-18-13/h1-2,4-6,8,10H,3,7,9H2
InChIKeyYQHZWFAFJXMGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone (CAS 2034315-42-7): Structural Overview and Research-Grade Procurement Context


(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone (CAS 2034315-42-7, molecular formula C₁₄H₁₃ClN₄O₂, MW 304.73) is a synthetic heterocyclic compound featuring a pyrrolidine core bearing a 3-chloropyridin-4-yl ether linkage at the 3-position and a pyrimidin-2-yl methanone amide at the 1-position [1]. The compound belongs to a broader class of pyrimidine-substituted pyrrolidine derivatives that have been described in patent literature as inhibitors of acetyl-CoA carboxylase (ACC) [2]. This specific compound is primarily offered as a research-grade building block for medicinal chemistry and chemical biology applications, with its closest structurally characterized analogs appearing in kinase inhibitor programs targeting BTK [3].

Why Generic Substitution Fails for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone: Structural Determinants of Target Engagement


In-class pyrrolidine-ether compounds cannot be freely interchanged with (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone because the three key structural features—the 3-chloropyridin-4-yl ether, the pyrrolidine spacer geometry, and the pyrimidin-2-yl methanone terminus—each contribute independently to molecular recognition [1]. Patent SAR data from the ACC inhibitor series (US 8,962,641) demonstrate that modifications to the heteroaryl ether substituent, the pyrrolidine ring substitution pattern, or the carbonyl-linked heterocycle can shift IC₅₀ values by orders of magnitude [2]. In the related BTK inhibitor chemotype sharing the identical 3-((3-chloropyridin-4-yl)oxy)pyrrolidine core, replacement of the terminal carbonyl substituent alters potency from low nanomolar to micromolar range [3]. Consequently, procurement of the exact compound—rather than a close analog—is essential for reproducing SAR trends and ensuring fidelity in probe or lead optimization campaigns.

Quantitative Differentiation Evidence for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone: Comparator-Based Analysis for Procurement Decisions


Structural Differentiation from the Dechlorinated Analog: Impact of the 3-Chloro Substituent on the Pyridine Ether

The 3-chloropyridin-4-yl ether moiety of the target compound introduces a chlorine atom at the meta position relative to the pyridine nitrogen, a feature absent in the direct dechlorinated analog (3-(pyridin-4-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone [1]. In the BTK inhibitor chemotype sharing the identical 3-((3-chloropyridin-4-yl)oxy)pyrrolidine core, this chlorine atom contributes to target binding: the analog (2-chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone exhibits an IC₅₀ of 142 nM against recombinant human BTK, while structurally related dechlorinated variants in the same patent family show substantial potency shifts [2]. The chlorine substituent can participate in halogen bonding with backbone carbonyls in kinase hinge regions, modulate the electron density of the pyridine ring affecting π-stacking, and alter the conformational preference of the ether linkage [3].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Differentiation from Heteroaryl Ether Variants: Pyrimidin-2-yl vs. Alternative Terminal Heterocycles

The target compound incorporates a pyrimidin-2-yl methanone as the amide terminus. In the ACC inhibitor patent series (US 8,962,641) from Boehringer Ingelheim, compounds bearing a pyrimidin-2-yl substituent on the pyrrolidine nitrogen demonstrate ACC2 IC₅₀ values spanning 35 nM to 55 nM for representative examples (e.g., Example 7.20: IC₅₀ = 35 nM; Example 8.1: IC₅₀ = 55 nM) [1]. Replacement of the pyrimidine with alternative heterocycles (pyridine, pyridazine, thiazole) within the same patent scaffold produces potency variations exceeding 100-fold across the series [2]. The pyrimidine ring can act as a hinge-binding motif in kinase targets, forming bidentate hydrogen bonds with the backbone NH and carbonyl of the hinge region, a pharmacophore feature that is absent or geometrically altered when the pyrimidine is replaced with other heterocycles [3].

Kinase Inhibitor Design ATP-Binding Site Hinge-Binding Motif

Core Scaffold Versatility Across Kinase Targets: BTK and ACC Inhibitory Potential

The 3-((3-chloropyridin-4-yl)oxy)pyrrolidine core scaffold, shared by the target compound, appears across multiple patent families targeting distinct kinases. A close structural analog—(2-chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034575-88-5)—is disclosed as a potent irreversible BTK inhibitor with IC₅₀ = 142 nM [1], while the same core in the Boehringer Ingelheim ACC inhibitor series yields compounds with ACC2 IC₅₀ values in the 35–55 nM range [2]. This scaffold promiscuity across the kinome suggests that the 3-((3-chloropyridin-4-yl)oxy)pyrrolidine moiety provides a versatile vector for accessing the ATP-binding pocket, with selectivity being dictated by the terminal carbonyl substituent [3]. The pyrimidin-2-yl methanone terminus of the target compound distinguishes it from both the BTK-directed analog (which bears a 2-chloro-6-fluorophenyl methanone) and the ACC-directed analogs (which bear diverse amide substitutions).

Polypharmacology Kinase Profiling Chemical Probe Development

Physicochemical Differentiation: ClogP, TPSA, and Hydrogen Bonding Capacity Relative to Close Analogs

The target compound (C₁₄H₁₃ClN₄O₂, MW 304.73) has a calculated topological polar surface area (TPSA) of approximately 69.2 Ų and a ClogP of approximately 1.8, placing it within favorable drug-like chemical space [1]. In comparison, the BTK-active analog (2-chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone (C₁₆H₁₃Cl₂FN₂O₂, MW 371.19) has a higher ClogP (~3.2) and larger molecular weight, which may affect solubility and permeability [2]. The pyrimidin-2-yl terminus introduces two additional hydrogen bond acceptors (the pyrimidine nitrogens) relative to phenyl-based analogs, increasing aqueous solubility potential while maintaining moderate lipophilicity [3]. These physicochemical differences are meaningful for scientists selecting compounds for fragment-based screening, property-guided lead optimization, or assays requiring specific solubility and permeability profiles.

Drug-Likeness Physicochemical Property Optimization Lead-Likeness

Recommended Research Application Scenarios for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone Based on Available Evidence


Kinase Inhibitor Lead Optimization: Hinge-Binding Scaffold with Tunable Selectivity

The pyrimidin-2-yl methanone terminus of the target compound provides a canonical hinge-binding motif for kinase ATP-binding sites, as evidenced by class-level SAR from ACC and BTK inhibitor programs sharing the 3-((3-chloropyridin-4-yl)oxy)pyrrolidine core [1]. Researchers pursuing kinase target families where pyrimidine-based hinge binders have established precedent (e.g., BTK, ACC, PI3K, RET) can use this compound as a starting scaffold for systematic variation of the terminal amide substituent to tune selectivity [2]. This compound is most appropriate for programs where the pyrimidine hinge-binder is a deliberate design choice rather than an artifact of synthetic convenience.

Property-Guided Fragment and Lead Optimization: Favorable Physicochemical Profile

With MW = 304.73 g/mol, ClogP ≈ 1.8, and TPSA ≈ 69.2 Ų, the target compound resides within favorable lead-like chemical space and is approximately 25-fold less lipophilic than its closest BTK-active analog [1]. This property profile makes it suitable for property-guided optimization workflows where maintaining low lipophilicity is prioritized to avoid promiscuous binding, CYP inhibition, and poor solubility. Researchers can use this compound in solubility-limited assay formats or permeability-focused SAR campaigns with greater confidence than higher-ClogP analogs [2].

Chemical Biology Probe Development: 3-Chloropyridine Ether as a Halogen Bond Donor

The 3-chloropyridin-4-yl ether moiety introduces a chlorine atom positioned to act as a halogen bond donor to backbone carbonyl oxygen atoms in protein binding sites, a well-characterized interaction in medicinal chemistry [1]. This structural feature can be exploited for structure-based drug design campaigns where halogen bonding contributes meaningfully to binding affinity and selectivity. The compound serves as a reference point for SAR studies systematically exploring halogen substitution patterns (Cl vs. F vs. H vs. CF₃) on the pyridine ether ring [2].

Building Block for Focused Compound Library Synthesis

The compound is documented as a versatile building block for synthesizing more complex molecules through functionalization of the pyrrolidine core or modification of the terminal heterocycle [1]. Its bifunctional nature—with both a protected amine (as the amide) and a chloropyridine ether handle—enables diversification through amide coupling, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling reactions. Procurement of this exact building block enables construction of focused libraries around the pyrrolidinyl-pyrimidine chemotype for screening against panels of kinases or other ATP-binding proteins [2].

Quote Request

Request a Quote for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.